4-Methoxyphosphinine
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Overview
Description
4-Methoxyphosphinine is an organophosphorus compound with the molecular formula C₆H₇OP It is a derivative of phosphinine, characterized by the presence of a methoxy group at the fourth position of the phosphinine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphosphinine typically involves the reaction of a phosphinine derivative with a methoxy group donor. One common method includes the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide to introduce the methoxy group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as rhodium or ruthenium may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphinine oxides, reduced phosphine derivatives, and various substituted phosphinines .
Scientific Research Applications
4-Methoxyphosphinine has several applications in scientific research:
Medicine: Research is ongoing into its use as a pharmacological agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphosphinine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity and selectivity towards specific targets. In biological systems, it may act by modulating signaling pathways and inducing cellular responses .
Comparison with Similar Compounds
Phosphinine: The parent compound without the methoxy group.
Tris(4-methoxyphenyl)phosphine: Another methoxy-substituted phosphine with different structural properties.
Phosphabarrelenes: Phosphorus-containing heterocycles with similar reactivity.
Uniqueness: 4-Methoxyphosphinine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in catalysis and material science .
Properties
CAS No. |
646063-84-5 |
---|---|
Molecular Formula |
C6H7OP |
Molecular Weight |
126.09 g/mol |
IUPAC Name |
4-methoxyphosphinine |
InChI |
InChI=1S/C6H7OP/c1-7-6-2-4-8-5-3-6/h2-5H,1H3 |
InChI Key |
IROBZDNKBKNOGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=PC=C1 |
Origin of Product |
United States |
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